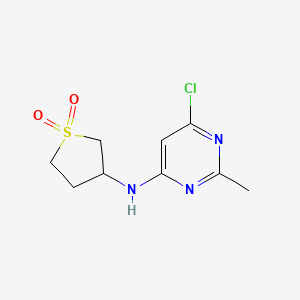
3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide
Übersicht
Beschreibung
The compound “3-((6-Chloro-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide” is available for purchase for pharmaceutical testing . It has a molecular formula of C9H12ClN3O2S and a molecular weight of 261.73 g/mol.
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the sources I found .Wissenschaftliche Forschungsanwendungen
Chlorinated Compounds in Disinfection
Chlorine and chlorine dioxide are widely used in the food industry for disinfection due to their potent oxidizing and chlorinating properties. They react with fatty acids and amino acids, with the degree of incorporation corresponding to their degree of unsaturation. Chlorine compounds are more reactive towards lipids and amino acids than chlorine dioxide. The health risks associated with the chlorination of organic food constituents are still under investigation, with preliminary studies suggesting that reaction products from aqueous chlorine and various lipids or tryptophan are nonmutagenic (Fukayama, Tan, Wheeler, & Wei, 1986).
Thiophene Derivatives in Pharmaceutical Applications
Thiophene derivatives, such as those used in the synthesis of the antithrombotic drug (S)-clopidogrel, have significant importance in pharmaceutical applications. The synthesis and development of (S)-clopidogrel highlight the potential of thiophene-containing compounds in creating effective medications (Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017).
Organic Thermoelectric Materials
Poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives have been explored as promising materials for thermoelectric applications due to their significant ZT values, which indicate their efficiency as thermoelectric materials. Their lightweight, flexibility, and potential for use in niche applications make them of particular interest for future research (Yue & Xu, 2012).
Chlorinated By-Products in Water Treatment
The treatment of drinking water with chlorine-based disinfectants can lead to the formation of chlorinated by-products, which may pose health risks. Reducing the concentrations of oxidizable organic/inorganic impurities before the addition of oxidizing agents can minimize the presence of these by-products (Rice & Gomez-Taylor, 1986).
Environmental Impact of Chlorinated Compounds
Chlorinated compounds, including pesticides and solvents, have been studied for their potential adverse effects on health and the environment. Research on these compounds continues to be important for understanding their impact and for developing safer alternatives (Egeghy et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-chloro-N-(1,1-dioxothiolan-3-yl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2S/c1-6-11-8(10)4-9(12-6)13-7-2-3-16(14,15)5-7/h4,7H,2-3,5H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSULVDHJVBPKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC2CCS(=O)(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2,4,6-trimethylphenyl)methyl]cyclobutanamine](/img/structure/B1467369.png)
![N-[(2,4-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1467371.png)

![(1-Methoxypropan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1467373.png)
![4-(chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole](/img/structure/B1467375.png)
![4-(chloromethyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467376.png)



![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1467386.png)
![4-(chloromethyl)-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467387.png)
![[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467388.png)
